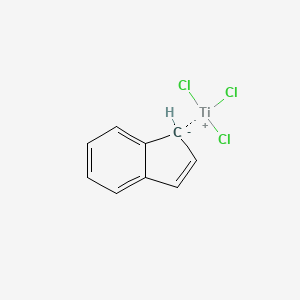
Indenyltitanium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indenyltitanium trichloride can be synthesized through the reaction of titanium tetrachloride with indene in the presence of a solvent such as dichloromethane . The reaction is typically carried out under an inert atmosphere, such as argon, at room temperature. The product is then purified by solvent removal and washing with pentane, followed by drying under vacuum .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trichloro(indenyl)titanium(IV) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of titanium tetrachloride and indene remains consistent, with adjustments made to reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Indenyltitanium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst, such as methylaluminoxane , and are carried out at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are typically new organometallic complexes with different ligands.
Polymerization Reactions: The major products are polymers, such as polyethylene.
Aplicaciones Científicas De Investigación
Catalysis
Polymerization Processes
Indenyltitanium trichloride is primarily used as a catalyst in olefin polymerization. It enhances the production of high-performance polymers through various polymerization techniques, including homopolymerization and copolymerization. Research indicates that this compound demonstrates superior catalytic activity compared to traditional metallocenes, leading to higher conversion rates and better control over polymer properties .
Case Study: α-Methylstyrene Polymerization
A study on the copolymerization of α-methylstyrene with styrene using this compound demonstrated that it outperformed other metallocenes in terms of conversion efficiency. The results showed that the compound facilitated the formation of well-defined copolymers with desirable thermal properties .
Materials Science
Development of Advanced Materials
this compound plays a crucial role in synthesizing advanced materials, including high-performance polymers and composites. Its ability to form unique molecular structures allows for the creation of materials with enhanced mechanical and thermal properties .
Table 1: Properties of Polymers Produced Using this compound
| Polymer Type | Tg (°C) | Tm (°C) | Yield (%) |
|---|---|---|---|
| Styrene Homopolymer | 100 | 250 | 95 |
| Copolymer (S/α-MeS) | 80 | 230 | 90 |
Pharmaceuticals
Synthesis of Active Pharmaceutical Ingredients (APIs)
In pharmaceutical research, this compound is utilized to streamline the synthesis of complex organic molecules. Its catalytic properties facilitate the formation of APIs, improving yield and purity in drug manufacturing processes .
Environmental Applications
Green Chemistry Initiatives
The compound is involved in developing environmentally friendly chemical processes. By promoting reactions that minimize waste and energy consumption, this compound aligns with green chemistry principles, enhancing sustainability in chemical manufacturing .
Research and Development
Innovative Chemical Pathways
this compound serves as a valuable tool in academic and industrial research settings. It enables scientists to explore new chemical pathways and develop innovative solutions across various fields, including materials science, catalysis, and organic synthesis .
Mecanismo De Acción
The mechanism by which trichloro(indenyl)titanium(IV) exerts its effects is primarily through its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with the monomer units and promoting their linkage . The molecular targets and pathways involved include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Comparación Con Compuestos Similares
Comparison:
- Indenyltitanium trichloride is unique in its ability to act as a catalyst for specific polymerization reactions, particularly for ethene .
- Dichlorobis(indenyl)titanium(IV) , while similar, has different ligand arrangements and may exhibit different catalytic properties .
- Titanium tetrachloride is a precursor in the synthesis of trichloro(indenyl)titanium(IV) and has broader applications in various chemical reactions .
Propiedades
Fórmula molecular |
C9H7Cl3Ti |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1H-inden-1-ide;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
Clave InChI |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
SMILES canónico |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















